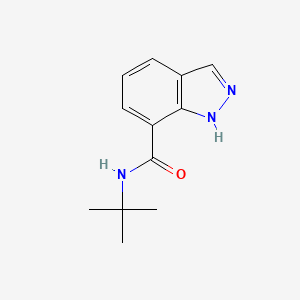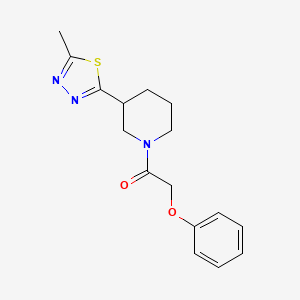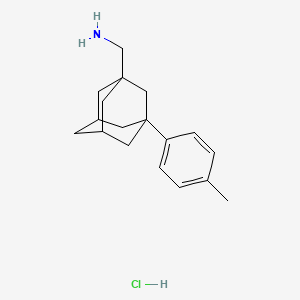![molecular formula C6H8FI B2952740 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2580210-26-8](/img/structure/B2952740.png)
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . BCP derivatives have been extensively used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .
Synthesis Analysis
The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially mimic ortho/meta-substituted arenes, has been described . Useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The core of fluoro-bicyclo[1.1.1]pentanes has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes has been reported . This platform allows the creation of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .Physical And Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of the BCP core into the structure of drugs can enhance their physico-chemical properties .Scientific Research Applications
Drug Discovery
The compound has potential applications in the realm of drug discovery . The bioisosteric replacement of an aromatic ring with a bicyclo [1.1.1]pentane (BCP) unit has attracted considerable attention recently . Consequently, pentafluorosulfanylated bicyclo [1.1.1]pentanes (SF 5-BCPs) should have application in the realm of drug discovery .
Continuous Flow Synthesis
A continuous flow process to generate [1.1.1]propellane on demand is presented rendering solutions of [1.1.1]propellane that can directly be derivatised into various bicyclo [1.1.1]pentane (BCP) species . This process was realised in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .
Photochemical Transformation
A continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties was developed . This process provides a method for the transformation of [1.1.1]propellane into valuable BCPs .
Exploration of New Chemistry
The unique structure and intriguing properties of [1.1.1]propellane and related strained systems provide opportunities for the exploration of new chemistry . These systems are useful building blocks in organic synthesis .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used as bioisosteric replacements for aromatic rings in drug design . Therefore, the targets would likely depend on the specific aromatic compound that 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is designed to mimic.
Mode of Action
The exact mode of action of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp derivatives can mimic the spatial arrangement of atoms in aromatic rings . This allows them to interact with biological targets in a similar manner to the aromatic compounds they replace, potentially leading to similar physiological effects.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Fluoromethyl)-3-iodobicyclo[11Given that bcp derivatives are used as bioisosteric replacements for aromatic compounds , it’s likely that they would affect similar biochemical pathways as the compounds they are designed to mimic.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp cores have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that the synthesis of bcp derivatives can be achieved through various methods, including photoredox-catalyzed radical addition , which suggests that light could potentially influence the compound’s stability or reactivity.
properties
IUPAC Name |
1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUQSLQGWKCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)



![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)
![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)